molecular formula C34H60N2O17 B6333291 Mal-amido-PEG12-acid CAS No. 871133-36-7

Mal-amido-PEG12-acid

Cat. No.: B6333291
CAS No.: 871133-36-7
M. Wt: 768.8 g/mol
InChI Key: IKPIYLUYRFENAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mal-amido-PEG12-acid is a polyethylene glycol (PEG) derivative that contains a maleimide group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecules with a thiol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mal-amido-PEG12-acid is synthesized through a series of chemical reactions involving the attachment of a maleimide group and a terminal carboxylic acid to a PEG chain. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:

Chemical Reactions Analysis

Types of Reactions

Mal-amido-PEG12-acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mal-amido-PEG12-acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Facilitates the conjugation of biomolecules, such as proteins and peptides, to other molecules or surfaces.

    Medicine: Employed in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Used in the production of advanced materials and nanotechnology applications

Mechanism of Action

Mal-amido-PEG12-acid exerts its effects through the formation of covalent bonds with thiol groups and the creation of stable amide bonds with primary amines. The maleimide group specifically targets thiol groups, while the terminal carboxylic acid reacts with amines in the presence of activators. These reactions enable the compound to link biomolecules and other entities, facilitating various applications in research and industry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its longer PEG spacer, which provides increased solubility in aqueous media and allows for greater flexibility in conjugation reactions. This makes it particularly useful in applications requiring high solubility and stability .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H60N2O17/c37-31(3-6-36-32(38)1-2-33(36)39)35-5-8-43-10-12-45-14-16-47-18-20-49-22-24-51-26-28-53-30-29-52-27-25-50-23-21-48-19-17-46-15-13-44-11-9-42-7-4-34(40)41/h1-2H,3-30H2,(H,35,37)(H,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPIYLUYRFENAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H60N2O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

768.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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